2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and the acetamide moiety. The reaction conditions may vary, but common reagents include hydrazine derivatives, phenylhydrazine, and various sulfur-containing compounds. Industrial production methods may involve optimization of reaction conditions to improve yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. .
Scientific Research Applications
2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the triazole ring or the aromatic rings. For example:
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- N-(3,5-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide These compounds share similar structural features but differ in their specific substituents, which can influence their chemical and biological properties. The uniqueness of 2-{[5-(3,5-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity .
Properties
Molecular Formula |
C25H24N4O3S |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
2-[[5-(3,5-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3S/c1-17-9-11-19(12-10-17)26-23(30)16-33-25-28-27-24(29(25)20-7-5-4-6-8-20)18-13-21(31-2)15-22(14-18)32-3/h4-15H,16H2,1-3H3,(H,26,30) |
InChI Key |
RPYAGTZCZQLWNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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